1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
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Overview
Description
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is an organic compound that features a furan ring attached to a pyrrolidine ring via a methylene bridge, with a carbohydrazide group at the 3-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the furan-2-ylmethyl intermediate.
Cyclization to Form the Pyrrolidine Ring: The furan-2-ylmethyl intermediate is then reacted with a suitable amine, such as proline, under cyclization conditions to form the pyrrolidine ring.
Introduction of the Carbohydrazide Group: The final step involves the reaction of the pyrrolidine intermediate with hydrazine or a hydrazine derivative to introduce the carbohydrazide group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to form substituted derivatives.
Major Products:
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Alcohol derivatives of the pyrrolidine ring.
Substitution Products: Various substituted carbohydrazide derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-thiosemicarbazide: Features a thiosemicarbazide group instead of a carbohydrazide group.
Uniqueness: 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for electronic interactions, while the carbohydrazide group offers versatility in forming hydrogen bonds and participating in various chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields of chemistry and biology.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-12-10(15)7-4-9(14)13(5-7)6-8-2-1-3-16-8/h1-3,7H,4-6,11H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKUFHXQPDLDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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